molecular formula C19H14N2O3S B238452 3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid

3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid

Cat. No. B238452
M. Wt: 350.4 g/mol
InChI Key: QANNZEMDLGIHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid, commonly known as NCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCTB belongs to the class of thioamides and is primarily used in chemical research as a building block for the synthesis of other compounds. In

Scientific Research Applications

NCTB has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, NCTB has been shown to exhibit anticancer and antitumor properties by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In organic synthesis, NCTB is used as a building block for the synthesis of other compounds such as thioamides and benzothiazoles. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in cross-coupling reactions.
In materials science, NCTB has been investigated for its potential as a corrosion inhibitor and as a dye for solar cells.

Mechanism Of Action

The mechanism of action of NCTB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation and pain.

Biochemical And Physiological Effects

NCTB has been shown to exhibit various biochemical and physiological effects in cells and organisms. In vitro studies have shown that NCTB can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis.
In vivo studies have shown that NCTB can inhibit tumor growth and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

NCTB has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial suppliers. However, NCTB has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling NCTB, and appropriate safety measures should be followed.

Future Directions

There are several future directions for the research on NCTB. One area of interest is the development of NCTB-based compounds for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of NCTB and its potential targets in cells. Additionally, the synthesis of NCTB derivatives with improved properties and higher potency is an area of active research.

Synthesis Methods

The synthesis of NCTB involves the reaction of 1-naphthylamine with thiocarbonyl diimidazole and 3-aminobenzoic acid. The reaction is carried out in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of NCTB is typically around 50-60%, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

Product Name

3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(naphthalene-1-carbonylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C19H14N2O3S/c22-17(16-10-4-6-12-5-1-2-9-15(12)16)21-19(25)20-14-8-3-7-13(11-14)18(23)24/h1-11H,(H,23,24)(H2,20,21,22,25)

InChI Key

QANNZEMDLGIHOT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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